molecular formula C13H16ClNO3S B2463866 4-(Azepan-1-ylsulfonyl)benzoyl chloride CAS No. 890592-48-0

4-(Azepan-1-ylsulfonyl)benzoyl chloride

Cat. No.: B2463866
CAS No.: 890592-48-0
M. Wt: 301.79
InChI Key: RBMVCZXBPXRLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-ylsulfonyl)benzoyl chloride is a chemical compound with the molecular formula C12H16ClNO4S2. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

4-(Azepan-1-ylsulfonyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride typically involves the reaction of 4-sulfamoylbenzoic acid with thionyl chloride, followed by the introduction of azepane. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-(Azepan-1-ylsulfonyl)benzoic acid.

    Reduction: It can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Anhydrous solvents like dichloromethane or toluene.

    Catalysts: Acid or base catalysts depending on the reaction.

Major Products Formed

    Substituted Benzoyl Compounds: Formed through substitution reactions.

    4-(Azepan-1-ylsulfonyl)benzoic Acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylsulfonyl)benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride
  • 4-(Azepan-1-ylsulfonyl)benzoic Acid
  • 4-(Azepan-1-ylsulfonyl)benzamide

Uniqueness

4-(Azepan-1-ylsulfonyl)benzoyl chloride is unique due to its specific reactivity and the ability to form a wide range of substituted products. Its structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMVCZXBPXRLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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